4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide
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Overview
Description
4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperazine ring, a methoxyphenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The benzamide moiety can contribute to the overall stability and solubility of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the benzamide moiety.
4-Methoxybenzenamide: Contains the benzamide and methoxy groups but lacks the piperazine ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of the piperazine and benzamide moieties.
Uniqueness
4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O3S/c1-25-16-9-7-15(8-10-16)19(24)21-20(27)23-13-11-22(12-14-23)17-5-3-4-6-18(17)26-2/h3-10H,11-14H2,1-2H3,(H,21,24,27) |
InChI Key |
CTISJERZMCJIQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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